

Discovery and history of isocitric acid isolation.

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Compound of Interest

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An In-depth Technical Guide to the Discovery and Isolation of Isocitric Acid for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and evolving methodologies for the isolation of isocitric acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the scientific journey of this significant organic acid, from its early, challenging separations to modern, efficient production and purification techniques.

Discovery and History of Isocitric Acid

The history of isocitric acid is intrinsically linked to that of its better-known isomer, citric acid. The journey to isolate and characterize isocitric acid was a gradual process, marked by the development of organic chemistry and the increasing understanding of the chemical constituents of natural products.

The Precedent: Isolation of Citric Acid

The groundwork for isolating organic acids from natural sources was laid in the late 18th century. In 1784, the Swedish-German chemist Carl Wilhelm Scheele successfully crystallized citric acid from lemon juice, marking a pivotal moment in the history of organic chemistry.[1][2] This early work on a closely related isomer provided the foundational knowledge for the eventual isolation of other organic acids.

The Emergence of Isocitric Acid



While a definitive "discoverer" of isocitric acid remains elusive in historical records, the term "isocitric acid" first appeared in scientific literature between 1865 and 1870. This period saw a burgeoning interest in the chemistry of natural products and the phenomenon of isomerism. The similar chemical properties of citric and isocitric acid posed a significant challenge to early chemists, making their separation and individual characterization a difficult task.[3]

A significant breakthrough in the natural occurrence of isocitric acid came in 1925, when E. K. Nelson identified it as the predominant organic acid in blackberries.[4] This discovery provided a key natural source for the compound and spurred further research into its properties and biological role.

The Krebs Cycle: Unveiling the Biological Significance

The true biological importance of isocitric acid was unveiled in 1937 with Hans Adolf Krebs's discovery of the citric acid cycle, also known as the Krebs cycle or tricarboxylic acid (TCA) cycle.[5] This series of chemical reactions, central to cellular respiration, identified isocitrate as a key intermediate. This discovery was a landmark in biochemistry and solidified the importance of isocitric acid in metabolic pathways.

Experimental Protocols for Isocitric Acid Isolation

The methods for isolating isocitric acid have evolved significantly over time, from classical chemical precipitation techniques to modern biotechnological and chromatographic methods.

Classical Method: Fractional Crystallization of Salts

Historically, the separation of citric and isocitric acids relied on the slight differences in the solubility of their salts. This method, while laborious, was one of the few available to early chemists. The following protocol is a generalized representation of this classical approach.

Protocol: Separation of Citric and Isocitric Acids by Fractional Crystallization

- Extraction: Macerate a natural source rich in isocitric acid (e.g., blackberries) and press to obtain the juice.
- Clarification: Heat the juice to coagulate proteins and other macromolecules, then filter to obtain a clear solution.



· Precipitation:

- Neutralize the clarified juice with calcium hydroxide (slaked lime) to precipitate a mixture of calcium citrate and calcium isocitrate.
- Alternatively, lead acetate can be used to precipitate lead salts, which may offer better fractional separation.
- Fractional Crystallization:
 - Wash the mixed salt precipitate with water.
 - Carefully add a dilute acid (e.g., sulfuric acid) to the salt mixture to partially redissolve the salts. The goal is to exploit the differential solubility of the citrate and isocitrate salts.
 Citrate salts are generally less soluble and will precipitate first.
 - Separate the precipitated citrate salt by filtration.
 - Further acidify the filtrate to precipitate the more soluble isocitrate salt.
 - Repeat the dissolution and precipitation steps multiple times to enrich the isocitrate fraction.
- Conversion to Free Acid: Suspend the enriched isocitrate salt in water and add a stoichiometric amount of sulfuric acid to precipitate the calcium (or lead) as the insoluble sulfate salt.
- Final Crystallization: Filter off the insoluble sulfate and concentrate the remaining solution containing free isocitric acid by evaporation to induce crystallization.

Modern Method: Fermentation and Chromatographic Purification

Contemporary production of isocitric acid predominantly utilizes fermentation with the yeast Yarrowia lipolytica, which can be genetically modified to enhance isocitric acid yield. This is followed by efficient purification steps.

Foundational & Exploratory





Protocol: Production and Isolation of Isocitric Acid from Yarrowia lipolytica Fermentation

Fermentation:

- Cultivate a high-yielding strain of Yarrowia lipolytica in a suitable fermentation medium containing a carbon source (e.g., glucose, glycerol, or vegetable oils), a nitrogen source, and essential minerals.
- Maintain optimal fermentation parameters (temperature, pH, aeration) to maximize isocitric acid production.
- Cell Separation: After fermentation, separate the yeast cells from the fermentation broth by centrifugation or microfiltration.
- Adsorption to Activated Carbon:
 - Pass the cell-free fermentation broth through a column packed with activated carbon.
 Isocitric and citric acids will adsorb to the carbon.
 - Wash the column with deionized water to remove unbound impurities.
- Elution: Elute the bound acids from the activated carbon column using an organic solvent, such as methanol.[6]
- Esterification and Separation:
 - Concentrate the eluate to obtain a mixture of citric and isocitric acids.
 - Esterify the acid mixture with methanol in the presence of an acid catalyst to form the corresponding trimethyl esters.
 - Separate the trimethyl esters by fractional distillation or crystallization. The trimethyl ester
 of citric acid is a solid and can be crystallized out, leaving the liquid trimethyl ester of
 isocitric acid.
- Hydrolysis and Crystallization:



- Hydrolyze the purified trimethyl isocitrate back to isocitric acid using an acid or base catalyst.
- Purify the resulting isocitric acid by recrystallization from a suitable solvent.

Quantitative Data Summary

The efficiency of isocitric acid isolation has dramatically improved with the advent of modern techniques. The following table summarizes the quantitative aspects of classical and modern methods.

Parameter	Classical Method (Fractional Crystallization)	Modern Method (Fermentation with Y. lipolytica and Chromatography)
Starting Material	Fruits (e.g., Blackberries)	Fermentation Broth
Typical Yield	Low and variable, highly dependent on the starting material's isocitric acid content and the number of crystallization cycles.	High, with fermentation titers reaching over 100 g/L of isocitric acid.[7]
Purity	Difficult to achieve high purity due to co-crystallization with citric acid.	High purity (>99%) can be achieved.[7]
Efficiency	Labor-intensive, time- consuming, and often results in significant product loss.	Highly efficient, scalable, and amenable to continuous processing.
Key Challenges	Poor separation efficiency from citric acid, low yields.	Optimization of fermentation conditions, downstream processing costs.

Metabolic Pathway: The Krebs Cycle



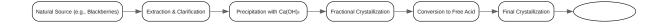
Isocitric acid is a crucial intermediate in the Krebs cycle, a central metabolic pathway in all aerobic organisms. The cycle is a series of eight enzyme-catalyzed reactions that oxidize acetyl-CoA, derived from carbohydrates, fats, and proteins, into carbon dioxide, releasing energy in the form of ATP.

Steps of the Krebs Cycle:

- Citrate Synthase: Acetyl-CoA condenses with oxaloacetate to form citrate.
- Aconitase: Citrate is isomerized to isocitrate.
- Isocitrate Dehydrogenase: Isocitrate is oxidized and decarboxylated to α-ketoglutarate, producing NADH and CO₂.
- α-Ketoglutarate Dehydrogenase Complex: α-Ketoglutarate is oxidized and decarboxylated to succinyl-CoA, producing another molecule of NADH and CO₂.
- Succinyl-CoA Synthetase: Succinyl-CoA is converted to succinate, generating a molecule of GTP (or ATP).
- Succinate Dehydrogenase: Succinate is oxidized to fumarate, producing FADH₂.
- Fumarase: Fumarate is hydrated to malate.
- Malate Dehydrogenase: Malate is oxidized to oxaloacetate, producing a third molecule of NADH, and regenerating the starting molecule of the cycle.

Visualizations

Experimental Workflows



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Classical Isocitric Acid Isolation Workflow.



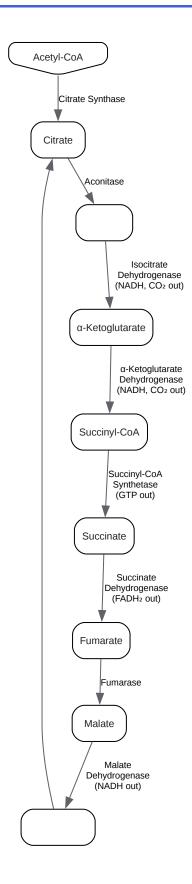


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Modern Isocitric Acid Isolation Workflow.

Metabolic Pathway





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The Krebs (Citric Acid) Cycle.



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